molecular formula C15H11Cl2N3O3S2 B2601458 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 899944-44-6

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2601458
CAS No.: 899944-44-6
M. Wt: 416.29
InChI Key: IZFBCXPISWYXEJ-UHFFFAOYSA-N
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Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities. The compound’s structure includes a chlorinated benzothiadiazine moiety linked to a sulfanyl group and an acetamide group substituted with a chlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the synthesis of the benzothiadiazine ring. This can be achieved by reacting 2-aminobenzenesulfonamide with a chlorinating agent such as thionyl chloride to form 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the benzothiadiazine derivative with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with 4-chloroaniline and acetic anhydride under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the benzothiadiazine ring, leading to the formation of amines or reduced benzothiadiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced benzothiadiazine derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzothiadiazine ring system is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of benzothiadiazine are explored for their potential therapeutic applications, including antihypertensive, diuretic, and antidiabetic activities. This compound, in particular, may be investigated for its potential to modulate specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiadiazine ring system can interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the functional groups attached to the benzothiadiazine core.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic with a similar benzothiadiazine ring system.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine core.

    Bendroflumethiazide: A thiazide diuretic with a similar structure.

Uniqueness

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is unique due to the specific substitution pattern on the benzothiadiazine ring and the presence of both sulfanyl and acetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S2/c16-9-1-4-11(5-2-9)18-14(21)8-24-15-19-12-6-3-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFBCXPISWYXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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